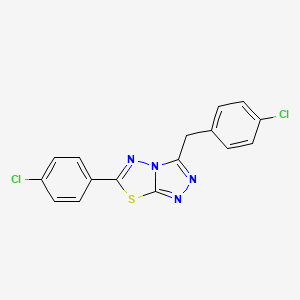
6-(4-Chlorophenyl)-3-((4-chlorophenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Chlorophenyl)-3-((4-chlorophenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole is a heterocyclic compound that features a triazole ring fused with a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3-((4-chlorophenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide to form 1,2,4-triazole-3-thione.
Formation of the Thiadiazole Ring: The triazole-3-thione is then reacted with appropriate chlorinated aromatic compounds under acidic conditions to form the fused triazolo-thiadiazole structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with amine or imine groups.
Substitution: Halogenated or nitrated aromatic derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 6-(4-Chlorophenyl)-3-((4-chlorophenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole has shown promise as an antimicrobial agent. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects.
Medicine
In medicine, this compound is being investigated for its potential anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a candidate for further drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its heterocyclic structure.
作用機序
The mechanism of action of 6-(4-Chlorophenyl)-3-((4-chlorophenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer cells, it may induce apoptosis by activating caspase pathways and disrupting mitochondrial function.
類似化合物との比較
Similar Compounds
6-(4-Chlorophenyl)-3-((4-chlorophenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
6-(4-Chlorophenyl)-3-((4-chlorophenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine: Similar structure but with a thiadiazine ring.
Uniqueness
The presence of both triazole and thiadiazole rings in 6-(4-Chlorophenyl)-3-((4-chlorophenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole provides a unique combination of chemical properties, making it more versatile in its applications compared to similar compounds. Its dual aromatic rings also enhance its potential interactions with biological targets, increasing its efficacy as a therapeutic agent.
特性
CAS番号 |
93073-25-7 |
|---|---|
分子式 |
C16H10Cl2N4S |
分子量 |
361.2 g/mol |
IUPAC名 |
6-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10Cl2N4S/c17-12-5-1-10(2-6-12)9-14-19-20-16-22(14)21-15(23-16)11-3-7-13(18)8-4-11/h1-8H,9H2 |
InChIキー |
XMUQDBNCSNSQSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


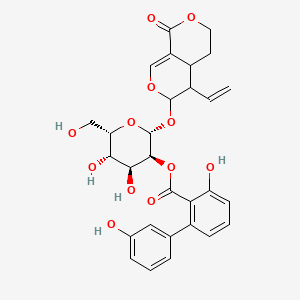


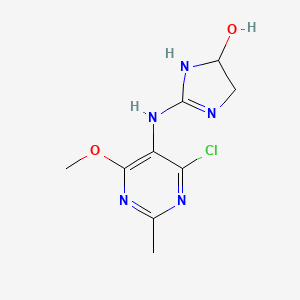
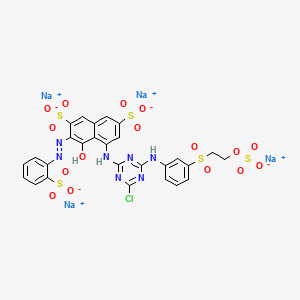
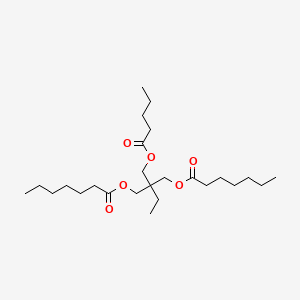
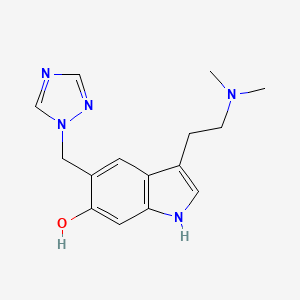
![8-(3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12764741.png)
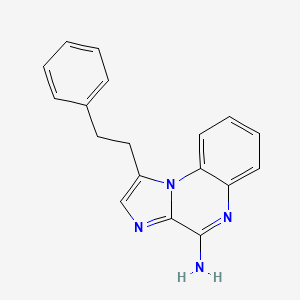
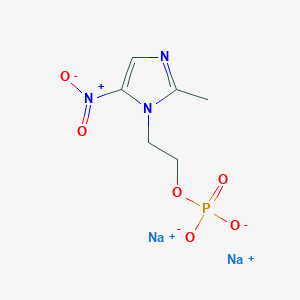

![2-[4-(2-Hydroxyethoxy)phenoxy]ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12764758.png)
![N-[4-(methylcarbamoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;tetrahydrochloride](/img/structure/B12764764.png)

